1-(2-Methylbenzyl)piperazin-2-one

Melanocortin Receptor GPCR Metabolic Disorders

Reproducibility in SAR campaigns requires precise ortho-methyl substitution, yet off-spec benzyl isomers introduce conformational drift. This piperazin-2-one delivers the required steric bias. - **SAR Benchmark:** MC4R antagonist baseline (24 nM IC₅₀ via piperazine analog); carbonyl group now tractable for metabolic stability studies. - **Selectivity Anchor:** Sigma-1 Kᵢ 276 nM; ortho-methyl defines hydrophobic interaction vector for N4 functionalization. - **Regioselective Synthesis:** N4 modification proceeds without N1 deprotection, accelerating analog generation (97-98% purity).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 893747-73-4
Cat. No. B3332447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)piperazin-2-one
CAS893747-73-4
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCNCC2=O
InChIInChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
InChIKeyRGRQXBRWVFRFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)piperazin-2-one Procurement-Ready Building Block


1-(2-Methylbenzyl)piperazin-2-one (CAS 893747-73-4) is a substituted piperazin-2-one heterocycle with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its structure features a piperazine ring bearing a ketone at the 2-position and an N1-(2-methylbenzyl) substituent. Commercially available from multiple reputable suppliers at 97–98% purity , this compound serves primarily as a versatile synthetic intermediate and scaffold for medicinal chemistry optimization, with its ortho-methyl substitution offering distinct steric and electronic properties relative to unsubstituted or para-substituted benzyl analogs .

Workflow Medicinal chemistry scaffold Versatile intermediate for SAR studies
Selection Logic Ortho-methyl substitution required Critical for target engagement specificity
Format N1-protected piperazin-2-one Enables regioselective N4 functionalization
Use Context Lead optimization building block Supports library synthesis and property tuning

1-(2-Methylbenzyl)piperazin-2-one Ortho-Methyl Necessity


Within the piperazin-2-one class, N-benzyl substitution profoundly influences molecular conformation, lipophilicity, and target engagement . The ortho-methyl group in 1-(2-methylbenzyl)piperazin-2-one introduces steric hindrance that restricts rotational freedom around the N1–CH₂ bond and biases the benzyl ring orientation, thereby altering the compound's three-dimensional pharmacophore relative to unsubstituted (1-benzylpiperazin-2-one) or para-methyl (1-(4-methylbenzyl)piperazin-2-one) analogs . These conformational differences translate into divergent binding affinities at receptors such as melanocortin-4 (MC4R) and sigma-1, where even modest positional isomerism yields distinct SAR profiles [1][2]. Consequently, procurement of the precise ortho-methyl substitution pattern is non-negotiable for reproducibility in structure–activity relationship (SAR) campaigns and lead optimization programs.

Target
1-(2-Methylbenzyl)piperazin-2-one
Ortho-methyl · Steric shielding · Defined pharmacophore
Analog / Substitute
Unsubstituted or para-methyl benzyl analogs
Altered conformation · Divergent SAR · May reduce affinity
Target
N1-protected piperazin-2-one scaffold
Regioselective N4 reactivity · Ortho-methyl steric control
Analog / Substitute
Unsubstituted piperazin-2-one (CAS 5625-67-2)
Non-selective N1/N4 reactivity · Requires extra protection steps

1-(2-Methylbenzyl)piperazin-2-one vs. Closest Analogs


MC4R Binding: Ortho-Methyl Advantage

In a patent series evaluating substituted benzylic piperazines as melanocortin-4 receptor (MC4R) antagonists, the ortho-methyl substituted derivative (corresponding to 1-(2-methylbenzyl)piperazine scaffold) demonstrated an IC₅₀ of 24 nM in a competitive binding assay using [¹²⁵I]NDP-α-MSH on human MC4R expressed in CHO cells [1]. While this data originates from a piperazine (not piperazin-2-one) scaffold, it establishes the critical importance of ortho-methyl positioning for achieving low-nanomolar MC4R affinity. In contrast, para-methyl substituted analogs in related series consistently exhibit reduced potency, underscoring the positional sensitivity of this pharmacophore [1].

MC4R Binding
Class-level inference
IC₅₀ 24 nM (ortho-methyl piperazine analog)
Supports ortho-methyl SAR for MC4R engagement studies
Data from piperazine scaffold; piperazin-2-one requires validation
Melanocortin Receptor GPCR Metabolic Disorders

Sigma-1 Receptor Affinity: Ortho-Methyl Advantage

BindingDB records indicate that the 2-methylbenzyl piperazine derivative (structurally analogous to the target piperazin-2-one) binds to the rat sigma-1 receptor with a Kᵢ of 276 nM, as determined by displacement of [³H](+)-pentazocine in rat brain homogenate [1]. For comparison, the 2-fluorobenzyl analog (CAS 893747-85-8) shows no publicly reported sigma-1 binding data, while unsubstituted benzyl piperazines typically exhibit Kᵢ values exceeding 500 nM in sigma-1 assays. The ortho-methyl group confers a measurable affinity advantage, likely via hydrophobic interactions with the sigma-1 binding pocket.

Sigma-1 Affinity
Cross-study comparable
Kᵢ 276 nM (2-methylbenzyl analog)
Indicates ortho-methyl affinity contribution at sigma-1
Measured in rat brain homogenate; confirm in target assay
Sigma Receptor CNS Neuropathic Pain

Lipophilicity Modulation: Ortho-Methyl vs. Para

Calculated LogP values for 1-(2-methylbenzyl)piperazin-2-one range from 0.99 to 1.19 depending on computational method [1]. In contrast, the para-methyl positional isomer (1-(4-methylbenzyl)piperazin-2-one) is predicted to exhibit marginally higher LogP (~1.3–1.4) due to reduced steric shielding of the hydrophobic methyl group [2]. While the difference is modest, lipophilicity variations of 0.2–0.4 LogP units can meaningfully impact blood–brain barrier penetration, plasma protein binding, and metabolic clearance in CNS-targeted programs.

Lipophilicity
Class-level inference
Ortho-methyl LogP 0.99–1.19 vs Para-methyl ~1.3–1.4
ΔLogP may support CNS exposure fine-tuning
In silico prediction; experimental confirmation advised
Physicochemical Properties Drug-likeness CNS Penetration

N1-Benzyl Protection: Regioselective Advantage

The N1-(2-methylbenzyl) group serves as a robust protecting group for the piperazin-2-one nitrogen, enabling selective functionalization at the N4 position (the secondary amine) without competing reactivity . This contrasts with N1-unsubstituted piperazin-2-one (CAS 5625-67-2), where both nitrogens are similarly nucleophilic, necessitating additional protection/deprotection steps. The ortho-methyl substitution further sterically shields the N1 position, enhancing regioselectivity during alkylation, acylation, or sulfonylation reactions . This synthetic advantage translates to higher yields and fewer purification steps in library synthesis.

Regioselectivity
Supporting evidence
N4-selective functionalization under standard conditions
Streamlines analog synthesis via steric shielding
Qualitative advantage; yields may vary by electrophile
Medicinal Chemistry Scaffold Late-Stage Functionalization

1-(2-Methylbenzyl)piperazin-2-one Procurement & Applications


MC4R Antagonist Lead Optimization

Leverage the ortho-methyl benzyl motif to establish MC4R antagonist SAR. The 24 nM IC₅₀ benchmark (piperazine analog) provides a potency starting point; procurement of the piperazin-2-one variant enables exploration of the carbonyl group's contribution to binding and metabolic stability .

Sigma-1 Receptor Ligand Development

Utilize the 276 nM sigma-1 Kᵢ as a tractable affinity baseline. The 2-methylbenzyl substitution offers a defined hydrophobic interaction anchor; further N4 functionalization can enhance selectivity over sigma-2 and off-target GPCRs .

Regioselective Parallel Library Synthesis

Deploy 1-(2-methylbenzyl)piperazin-2-one as a regioselective intermediate where N4 functionalization proceeds cleanly without N1 deprotection . This enables high-throughput analog generation for hit-to-lead or lead optimization phases, reducing synthetic cycle times.

Physicochemical Fine-Tuning for CNS Programs

Incorporate the ortho-methyl substitution to achieve a LogP of ~0.99–1.19, a range favorable for balancing CNS permeability and aqueous solubility. Compare directly with para-methyl (LogP ~1.3–1.4) and unsubstituted benzyl analogs to optimize brain exposure and off-target profiles [1].

Application
Selection Property
Validation Focus
MC4R Antagonist SAR Studies
Ortho-methyl benzyl motif
Binding affinity and functional response confirmation
Sigma-1 Ligand Development
2-Methylbenzyl hydrophobic anchor
Selectivity profiling over sigma-2 and off-target GPCRs
Regioselective Library Synthesis
N1-protected N4-reactive scaffold
Reaction scope and purification efficiency
CNS Physicochemical Tuning
LogP 0.99–1.19 ortho-methyl profile
Brain exposure and off-target promiscuity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylbenzyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.